![molecular formula C9H11BrO2 B8680131 [3-(bromomethyl)-5-methoxyphenyl]methanol](/img/structure/B8680131.png)
[3-(bromomethyl)-5-methoxyphenyl]methanol
Vue d'ensemble
Description
[3-(bromomethyl)-5-methoxyphenyl]methanol is an organic compound with a benzene ring substituted with bromomethyl, hydroxymethyl, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: [3-(bromomethyl)-5-methoxyphenyl]methanol can be synthesized through several methods. One common approach involves the bromination of 3-hydroxymethyl-5-methoxy-benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: [3-(bromomethyl)-5-methoxyphenyl]methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromomethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at room temperature.
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in ether at low temperatures.
Major Products:
Substitution: 1-Azidomethyl-3-hydroxymethyl-5-methoxy-benzene.
Oxidation: 1-Bromomethyl-3-formyl-5-methoxy-benzene.
Reduction: 1-Methyl-3-hydroxymethyl-5-methoxy-benzene.
Applications De Recherche Scientifique
[3-(bromomethyl)-5-methoxyphenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [3-(bromomethyl)-5-methoxyphenyl]methanol depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the hydroxymethyl group is converted to a formyl or carboxyl group through the transfer of electrons to the oxidizing agent.
Comparaison Avec Des Composés Similaires
1-Bromomethyl-3-methoxy-5-methylbenzene: Similar structure but with a methyl group instead of a hydroxymethyl group.
1-Bromo-3-bromomethyl-5-methoxy-benzene: Similar structure but with an additional bromine atom.
1-Bromo-3-methoxy-5-nitrobenzene: Similar structure but with a nitro group instead of a hydroxymethyl group.
Uniqueness: [3-(bromomethyl)-5-methoxyphenyl]methanol is unique due to the presence of both bromomethyl and hydroxymethyl groups on the same benzene ring, which allows for a diverse range of chemical reactions and applications.
Propriétés
Formule moléculaire |
C9H11BrO2 |
|---|---|
Poids moléculaire |
231.09 g/mol |
Nom IUPAC |
[3-(bromomethyl)-5-methoxyphenyl]methanol |
InChI |
InChI=1S/C9H11BrO2/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4,11H,5-6H2,1H3 |
Clé InChI |
LVTGGKXMJNUTAC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)CBr)CO |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
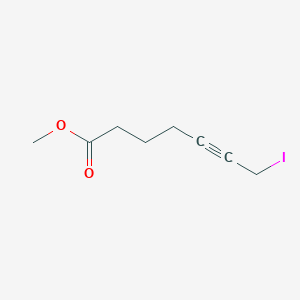
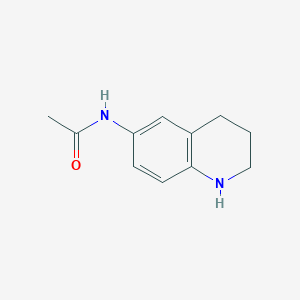
![[3-(Dimethylamino)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B8680060.png)
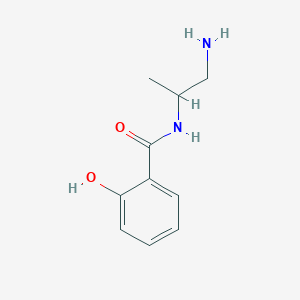
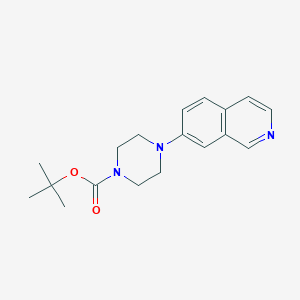
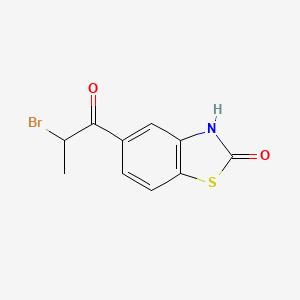
![[(3-Chloro-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B8680090.png)
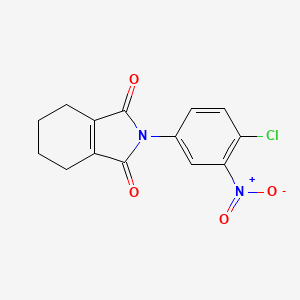
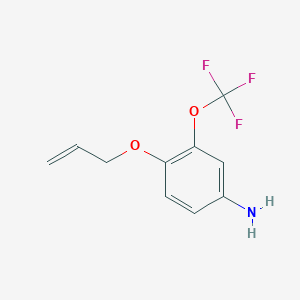
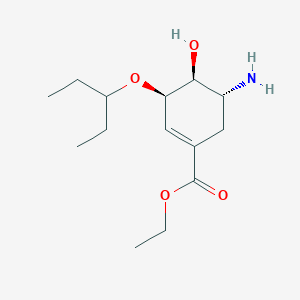

![6,7-Dihydrothieno[3,2-C]pyridin-5(4h)-Yl(1h-Imidazol-1-Yl)methanone](/img/structure/B8680137.png)
![2-[(4-Nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B8680145.png)

